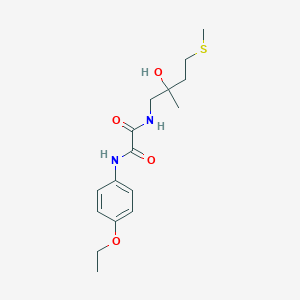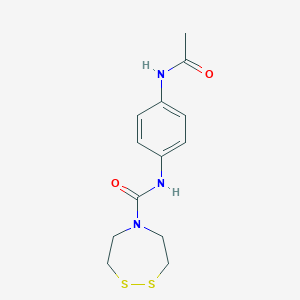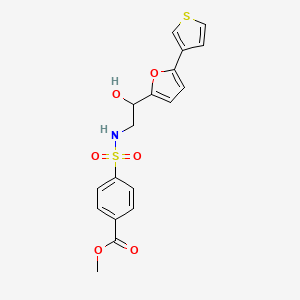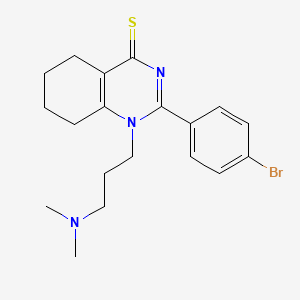
2-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C19H24BrN3S and its molecular weight is 406.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
- The compound has been a part of studies exploring the reactivity of different quinazoline derivatives, with a focus on generating diverse heterocyclic compounds. Tonkikh et al. (2003) investigated the reactivity of dimethylamino-quinazolines, which are structurally related to the compound , with different reagents, leading to the formation of novel dihydropyrazolo and pyrimido quinazolines (Tonkikh et al., 2003). Similarly, Roman (2013) utilized a ketonic Mannich base to generate a diverse library of compounds through alkylation and ring closure reactions, showcasing the versatility of these quinazoline derivatives in chemical synthesis (Roman, 2013).
Structural Analysis
- The structural properties of similar quinazoline derivatives have been extensively studied. For instance, the crystal structure of a related compound was determined by X-ray diffraction, providing insights into the molecular geometry and interactions (Malinovskii et al., 2000).
Biological and Pharmacological Potential
- Several quinazoline derivatives have been synthesized and evaluated for their biological activities. Kubicová et al. (2003) synthesized and tested various quinazoline-thiones for antimycobacterial, photosynthesis-inhibiting, and antialgal activities, indicating the potential of these compounds in biological applications (Kubicová et al., 2003). Additionally, Al-Abdullah et al. (2014) reported the synthesis of novel S-substituted and N-substituted triazole-thiols, including a dimethylamino-triazoline-thione, and tested them for antibacterial and anti-inflammatory activities (Al-Abdullah et al., 2014).
Molecular Interactions and Synthesis
- The compound has also been part of studies focusing on its interactions and synthesis with other molecules. For instance, research by Timokhina et al. (2001) discussed the synthesis of carbofunctional α,β-unsaturated sulfides, involving reactions with enaminothioketones, demonstrating the compound's role in complex molecular synthesis processes (Timokhina et al., 2001).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3S/c1-22(2)12-5-13-23-17-7-4-3-6-16(17)19(24)21-18(23)14-8-10-15(20)11-9-14/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLABQBSNRGZJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


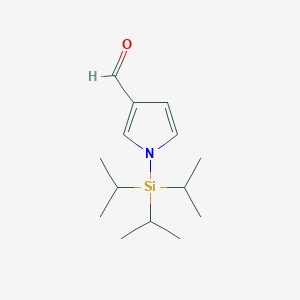

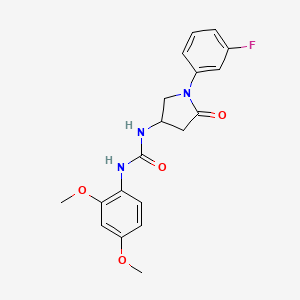
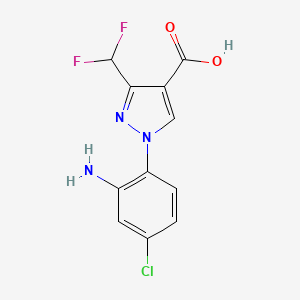

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2367681.png)
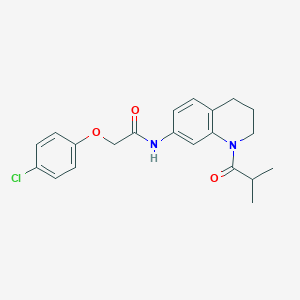
![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)
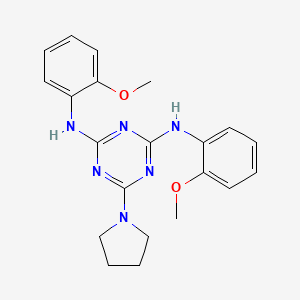
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2367687.png)
